molecular formula C16H34N2O2S B13517436 1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea

1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea

Cat. No.: B13517436
M. Wt: 318.5 g/mol
InChI Key: SOGXTNAJIJIFCA-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a sulfanylundecyl chain, and an oxyurea moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfanylundecyl chain: This step involves the reaction of an appropriate alkyl halide with a thiol compound under basic conditions to form the sulfanylundecyl chain.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a suitable aromatic compound.

    Formation of the oxyurea moiety: The final step involves the reaction of the sulfanylundecyl chain with an isocyanate compound to form the oxyurea moiety.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxyurea moiety can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo substitution reactions with electrophiles, such as halogens or alkylating agents, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfanylundecyl chain and oxyurea moiety may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea can be compared with other similar compounds, such as:

    tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: This compound also contains a tert-butyl group and an oxy moiety but differs in its overall structure and functional groups.

    This compound analogs: These compounds may have variations in the length of the sulfanyl chain or different substituents on the urea moiety.

Properties

Molecular Formula

C16H34N2O2S

Molecular Weight

318.5 g/mol

IUPAC Name

1-tert-butyl-3-(11-sulfanylundecoxy)urea

InChI

InChI=1S/C16H34N2O2S/c1-16(2,3)17-15(19)18-20-13-11-9-7-5-4-6-8-10-12-14-21/h21H,4-14H2,1-3H3,(H2,17,18,19)

InChI Key

SOGXTNAJIJIFCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NOCCCCCCCCCCCS

Origin of Product

United States

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